1-(5-Chlorothiophen-2-yl)butane-1,3-dione
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Overview
Description
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C8H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with a suitable reagent to form the corresponding acid chloride, which is then reacted with a diketone to yield the desired product .
Industrial Production Methods
Industrial production of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and diketone formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiophene derivatives with reduced functional groups.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the chlorine substituent.
1-(Furan-2-yl)butane-1,3-dione: Contains a furan ring instead of a thiophene ring.
1-(5-Bromothiophen-2-yl)butane-1,3-dione: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and properties. This makes it distinct from other similar compounds and can lead to different chemical behaviors and applications .
Biological Activity
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorinated thiophene ring, which is significant for its biological interactions. The presence of the chlorine atom enhances the lipophilicity and electronic properties of the compound, potentially influencing its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to decreased proliferation of cancer cells and pathogens.
- Signal Transduction Modulation: It may modulate signaling pathways that are crucial for cell survival and growth, thereby inducing apoptosis in cancer cells.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Anticancer Activity Against A549 Cells
In a study assessing the anticancer properties of various compounds, this compound was tested on A549 lung cancer cells. The results indicated an IC50 value of 15.4 µM, demonstrating significant cytotoxicity. Further analysis revealed that treatment with this compound led to increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of 12.0 µM against S. aureus and 18.5 µM against E. coli, indicating potent antibacterial properties. These findings suggest potential applications in treating bacterial infections.
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3 |
InChI Key |
GRWIUBTUWASPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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